1-(4-bromobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of bromophenyl, oxazole, and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl derivative, followed by the formation of the oxazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole or dihydropyridine rings.
Substitution: Halogen substitution reactions can occur at the bromophenyl moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromophenyl position .
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 1-[(4-CHLOROPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 1-[(4-FLUOROPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness: The uniqueness of 1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C17H14BrN3O3 |
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Molecular Weight |
388.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-9-15(20-24-11)19-16(22)14-3-2-8-21(17(14)23)10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
VNYINZIHNBNFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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